N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide
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Overview
Description
N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl ring that is further substituted with an amino group and an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxetane ring can produce open-chain alcohols .
Scientific Research Applications
N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and oxetane ring are likely to play crucial roles in its biological activity by interacting with enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(2-Amino-4-(oxetan-3-yl)phenyl)acetamide include:
N-(2-Amino-4-(3-oxetanyl)phenyl)acetamide: A structural isomer with similar properties.
2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}acetamide: A compound with a different substituent on the phenyl ring but similar overall structure.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[2-amino-4-(oxetan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7(14)13-11-3-2-8(4-10(11)12)9-5-15-6-9/h2-4,9H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
XVPHEQVGSWYFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2COC2)N |
Origin of Product |
United States |
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